Cas no 1804005-45-5 (2-Amino-5-bromo-3-cyano-4-(trifluoromethoxy)pyridine)
2-Amino-5-bromo-3-cyano-4-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-5-bromo-3-cyano-4-(trifluoromethoxy)pyridine
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- Inchi: 1S/C7H3BrF3N3O/c8-4-2-14-6(13)3(1-12)5(4)15-7(9,10)11/h2H,(H2,13,14)
- InChI Key: DYAWNRBASMPACM-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(C#N)=C1OC(F)(F)F)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 276
- XLogP3: 2.6
- Topological Polar Surface Area: 71.9
2-Amino-5-bromo-3-cyano-4-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026003266-500mg |
2-Amino-5-bromo-3-cyano-4-(trifluoromethoxy)pyridine |
1804005-45-5 | 97% | 500mg |
$1,068.20 | 2022-04-02 | |
| Alichem | A026003266-1g |
2-Amino-5-bromo-3-cyano-4-(trifluoromethoxy)pyridine |
1804005-45-5 | 97% | 1g |
$1,797.60 | 2022-04-02 |
2-Amino-5-bromo-3-cyano-4-(trifluoromethoxy)pyridine Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 2-Amino-5-bromo-3-cyano-4-(trifluoromethoxy)pyridine
Comprehensive Overview of 2-Amino-5-bromo-3-cyano-4-(trifluoromethoxy)pyridine (CAS No. 1804005-45-5)
2-Amino-5-bromo-3-cyano-4-(trifluoromethoxy)pyridine (CAS No. 1804005-45-5) is a highly specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique trifluoromethoxy and cyano functional groups, serves as a critical intermediate in the synthesis of advanced bioactive molecules. Its molecular structure, combining bromine and trifluoromethoxy substituents, offers exceptional reactivity, making it a valuable building block for drug discovery and material science applications.
The growing demand for fluorinated pyridine derivatives in modern chemistry underscores the importance of compounds like 2-Amino-5-bromo-3-cyano-4-(trifluoromethoxy)pyridine. Researchers are particularly interested in its potential to enhance the pharmacokinetic properties of drug candidates, such as improved metabolic stability and membrane permeability. Recent studies highlight its role in developing kinase inhibitors and antiviral agents, aligning with current trends in targeting RNA viruses and cancer therapeutics.
From a synthetic chemistry perspective, the cyano group in 2-Amino-5-bromo-3-cyano-4-(trifluoromethoxy)pyridine facilitates further functionalization, enabling the creation of diverse heterocyclic frameworks. This adaptability is crucial for medicinal chemists exploring structure-activity relationships (SAR). Additionally, the trifluoromethoxy moiety contributes to lipophilicity, a key factor in optimizing drug-like properties—a topic frequently searched in AI-driven drug design platforms.
In agrochemical applications, this compound’s bromine-substituted pyridine core is investigated for its potential in crop protection formulations. With increasing global focus on sustainable agriculture, researchers are evaluating its derivatives as precursors for novel pesticides and herbicides with reduced environmental persistence. Industry reports suggest rising patent filings involving similar halogenated pyridines, reflecting their commercial relevance.
The analytical characterization of CAS 1804005-45-5 typically involves advanced techniques such as NMR spectroscopy, HPLC-MS, and X-ray crystallography to confirm purity and structural integrity—methods widely discussed in open-access chemistry databases. Regulatory-compliant manufacturers provide detailed technical data sheets (TDS) addressing stability under various storage conditions, a common query among procurement specialists.
Market intelligence indicates expanding applications of 2-Amino-5-bromo-3-cyano-4-(trifluoromethoxy)pyridine in electronic materials, particularly as a precursor for organic semiconductors. This aligns with the surge in organic electronics research, where nitrogen-containing heterocycles are essential for charge transport materials. Startups specializing in high-performance materials increasingly list such compounds in their portfolios.
Environmental and safety assessments of this compound emphasize proper handling protocols despite its non-classified status. Peer-reviewed toxicology studies on analogous trifluoromethoxy compounds suggest low eco-toxicity profiles, making them preferable for green chemistry initiatives—a trending subject in ESG-focused investment circles.
For synthetic methodologies, recent literature highlights innovative routes to access 2-Amino-5-bromo-3-cyano-4-(trifluoromethoxy)pyridine via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr) reactions. These approaches dominate academic discussions on scalable heterocycle synthesis, frequently appearing in chemistry webinar topics and preprint repositories.
Supply chain analysts note steady growth in the custom synthesis market for such niche intermediates, with Asia-Pacific emerging as a production hub. Quality benchmarks like ≥98% HPLC purity are standard for research-grade material, while GMP-compliant batches cater to preclinical development needs—details often requested in supplier RFQs.
Emerging applications in proteolysis-targeting chimeras (PROTACs) design further elevate the strategic value of this pyridine derivative. Its ability to serve as a linker or warhead component in bifunctional molecules responds to the pharmaceutical industry’s demand for targeted protein degradation technologies, a hot topic in investor briefings and R&D conferences.
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